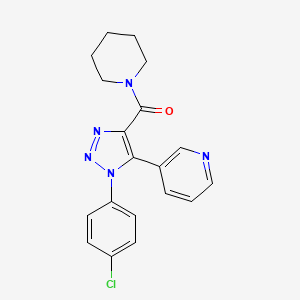
(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18ClN5O and its molecular weight is 367.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of the compound is C20H19ClN6O. It can be synthesized through various methods, including azide-alkyne cycloaddition reactions (commonly referred to as "click chemistry"), which facilitate the formation of the triazole ring under specific conditions using copper(I) catalysts in solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Antimicrobial Properties
Research indicates that related compounds in the triazole class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can display moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in these processes. For example, it may inhibit cyclooxygenase (COX) enzymes or lipoxygenase pathways, leading to reduced production of pro-inflammatory mediators .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The interaction with specific molecular targets could lead to apoptosis in cancer cells. Docking studies have indicated favorable binding interactions with proteins involved in cancer progression .
The biological activity of this compound is primarily attributed to its ability to bind to various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes critical for cellular processes, such as acetylcholinesterase and urease .
- Receptor Interaction : The compound could interact with receptors involved in inflammatory responses or cancer pathways.
Case Studies
Several studies have explored the biological activity of similar triazole compounds:
- Study on Antimicrobial Activity : A series of synthesized triazole derivatives demonstrated significant antibacterial activity against multiple strains. The most active compounds showed IC50 values indicating strong efficacy .
- In Silico Studies : Molecular docking studies revealed that these compounds could effectively bind to target proteins, suggesting potential therapeutic applications in treating infections and inflammatory diseases .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| Triazole A | Moderate | Yes | No |
| Triazole B | Strong | Yes | Moderate |
| Target Compound | Strong | Yes | Promising |
Properties
IUPAC Name |
[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O/c20-15-6-8-16(9-7-15)25-18(14-5-4-10-21-13-14)17(22-23-25)19(26)24-11-2-1-3-12-24/h4-10,13H,1-3,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEBBAANFYPFKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














